molecular formula C17H17N3O4S2 B6535175 3-(4-methylbenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide CAS No. 1049262-56-7

3-(4-methylbenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide

Cat. No.: B6535175
CAS No.: 1049262-56-7
M. Wt: 391.5 g/mol
InChI Key: RXCISRXSBAXCBS-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic-sulfonamide derivative featuring a 1,3,4-oxadiazole core substituted with a thiophene-methyl group and linked to a propanamide chain bearing a 4-methylbenzenesulfonyl (tosyl) moiety. Its molecular formula is C₁₈H₁₇N₃O₄S₂, with a molecular weight of 415.47 g/mol. The structural components contribute to diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as inferred from analogous compounds in the literature .

The synthesis likely follows a multi-step protocol involving:

  • Hydrazide formation (e.g., condensation of carboxylic acid hydrazides with CS₂/KOH under reflux, as in ).
  • Oxadiazole ring closure via cyclization of thiosemicarbazides under acidic or oxidative conditions.
  • Sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., Na₂CO₃ or LiH) .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-12-4-6-14(7-5-12)26(22,23)10-8-15(21)18-17-20-19-16(24-17)11-13-3-2-9-25-13/h2-7,9H,8,10-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCISRXSBAXCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methylbenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This structure features a 1,3,4-oxadiazole ring , which is known for its bioisosteric properties and its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed potent antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainInhibition Zone (mm)
4a-2E. coli18
4a-3S. aureus20
Control-10

This suggests that the sulfonamide group in the compound may enhance its antibacterial efficacy by disrupting bacterial cell wall synthesis or function.

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have been extensively studied. Compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of approximately 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .

Cell LineIC50 (µM)
HT-2992.4
A54985.0
HeLa78.5

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Oxadiazoles have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .
  • Interaction with Receptors : The thiophene moiety may facilitate binding to specific receptors involved in cellular signaling pathways, potentially modulating various physiological responses.
  • Antioxidant Properties : Some studies suggest that oxadiazole derivatives possess antioxidant capabilities that can protect cells from oxidative stress, further contributing to their therapeutic potential .

Case Studies

  • Antibacterial Efficacy : In a controlled study on rice bacterial leaf blight caused by Xanthomonas oryzae, the derivative showed a control efficiency exceeding 68%, outperforming traditional treatments like bismerthiazol . This highlights its potential as an agricultural antimicrobial agent.
  • Cytotoxicity in Cancer Research : A study conducted on several human cancer cell lines illustrated that compounds with similar structures exhibited significant cytotoxicity, leading to further investigations into their use as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-linked 1,3,4-oxadiazole derivatives. Below is a systematic comparison with structurally related analogs:

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide ()

  • Structure: Replaces thiophene with a 2-amino-thiazole group and substitutes the tosyl group with a sulfanyl (-S-) linker.
  • Properties :
    • Molecular Formula: C₁₆H₁₇N₅O₂S₂ (MW: 399.47 g/mol).
    • Higher polarity due to the ethoxyphenyl group, enhancing solubility in polar solvents.
    • Demonstrated 80% yield and melting point of 177–178°C, suggesting robust crystallinity .
  • Biological Relevance: The 2-amino-thiazole moiety is associated with antimicrobial activity, but the absence of a sulfonyl group may reduce metabolic stability compared to the target compound.

N-[5-(2-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide ()

  • Structure : Features a 2-(methylsulfonyl)phenyl substituent on the oxadiazole instead of thiophene-methyl.
  • Properties: Molecular Formula: C₂₀H₁₉N₃O₆S₂ (MW: 485.51 g/mol).
  • Synthesis : Requires additional sulfonation steps, increasing synthetic complexity .

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide ()

  • Structure : Replaces oxadiazole with a thiadiazole ring and substitutes tosyl with a phenylpropanamide chain.
  • Properties :
    • Molecular Formula: C₂₀H₁₉N₃O₂S (MW: 373.45 g/mol).
    • Thiadiazole rings exhibit stronger π-stacking interactions but lower thermal stability than oxadiazoles.
  • Biological Activity : The 4-methoxybenzyl group may confer antioxidant properties, as seen in similar thiadiazole derivatives .

1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ()

  • Structure : Incorporates a piperidine-sulfonyl group instead of propanamide and uses a phenyl-oxadiazole core.
  • Properties :
    • Molecular Formula: C₂₂H₂₂N₄O₃S₂ (MW: 478.56 g/mol).
    • The piperidine group enhances lipophilicity, favoring blood-brain barrier penetration.
  • Synthesis : Requires coupling of sulfonyl chlorides with piperidine under basic conditions, differing from the target compound’s propanamide linkage .

Structural-Activity Relationship (SAR) Insights

Modification Impact on Properties Reference
Thiophene → Thiazole Increased antimicrobial activity due to nitrogen’s electronegativity
Sulfonyl → Sulfanyl Reduced metabolic stability but improved solubility
Oxadiazole → Thiadiazole Enhanced π-stacking but lower thermal stability
Propanamide → Piperidine Increased lipophilicity and CNS-targeting potential

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